molecular formula C8H7NOS B8625944 5-Methylbenzisothiazol-3(2H)-one

5-Methylbenzisothiazol-3(2H)-one

Cat. No.: B8625944
M. Wt: 165.21 g/mol
InChI Key: ZRZOBPWIGRCUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylbenzisothiazol-3(2H)-one is a heterocyclic organic compound featuring a benzene ring fused to an isothiazolone ring system. The methyl group at the 5-position on the benzene ring enhances its lipophilicity, which may influence solubility, stability, and membrane permeability compared to unsubstituted or differently substituted analogs.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

5-methyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)8(10)9-11-7/h2-4H,1H3,(H,9,10)

InChI Key

ZRZOBPWIGRCUKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzisothiazol-3(2H)-one typically involves the cyclization of 2-mercaptoaniline derivatives with acid chlorides. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ] This method allows for the formation of the benzisothiazole ring system under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 5-Methylbenzisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methylbenzisothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylbenzisothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Key structural analogs include:

  • 5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS 55798-31-7): This derivative features an amino group at the 5-position and an ethyl group at the 2-position, along with sulfone (S=O) groups. The sulfone moiety increases polarity and oxidative stability compared to the thione (C=S) group in 5-methylbenzisothiazol-3(2H)-one. The amino group may enhance hydrogen bonding, improving solubility in polar solvents .
  • N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (e.g., compounds 3a-3b): These benzimidazole derivatives, while structurally distinct (imidazole vs. isothiazolone rings), share aromatic fused-ring systems. The hydrazide substituents in these compounds enable conjugation and π-stacking interactions, which are critical for their reported antimicrobial activity .

Physicochemical Properties (Hypothetical Comparison)

Property This compound 5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide Benzimidazole Derivatives (e.g., 3a-3b)
Molecular Weight ~165.2 g/mol (estimated) 226.25 g/mol ~350–400 g/mol (estimated)
Polarity Moderate (C=S group) High (sulfone, amino groups) Moderate (hydrazide, benzylidene)
Solubility Low in water, high in organics Higher in polar solvents due to sulfone/amino groups Variable (depends on substituents)
Bioactivity Likely antimicrobial Enhanced stability for pharmaceutical use Antimicrobial, anti-inflammatory

Functional and Application Differences

  • This compound : The methyl group enhances lipophilicity, favoring applications in coatings or preservatives where water resistance is critical. Its thione group may act as a reactive site for metal coordination .
  • Sulfone Derivatives: The sulfone group in 5-amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide increases oxidative resistance, making it suitable for high-stability pharmaceuticals or agrochemicals .
  • Benzimidazoles : These compounds (e.g., 3a-3b) exhibit broader pharmacological activity due to their hydrazide and benzylidene substituents, which enable interactions with biological targets like enzymes or DNA .

Research Findings and Limitations

  • Key Insight from Isotope Studies : While unrelated to benzisothiazolones, studies on hydrogen isotopes (1H, 2H, 3H) highlight the role of mass and substituents in altering physical properties (e.g., energy states, scattering lengths). By analogy, substituent mass and electronic effects in benzisothiazolones may similarly influence reactivity and stability .
  • Gaps in Evidence : Direct comparative data on this compound are sparse. Most evidence discusses benzimidazoles or isotopic hydrogen, necessitating extrapolation from structural analogs.

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